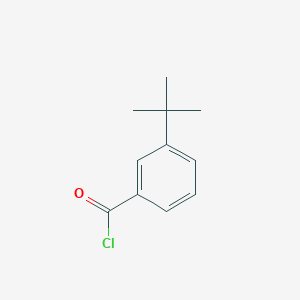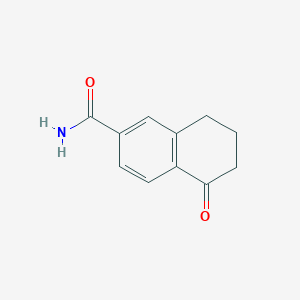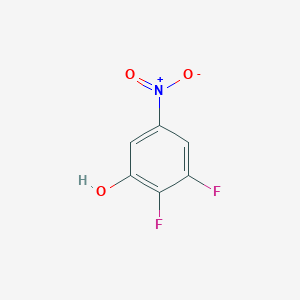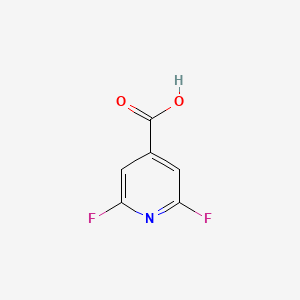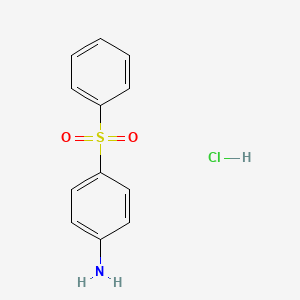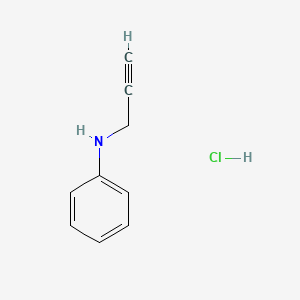
Phenyl-prop-2-ynyl-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl-prop-2-ynyl-amine hydrochloride, or PP2AH, is a synthetic organic compound that has been studied for its potential use in a variety of scientific research applications. PP2AH has a molecular formula of C9H11ClN2, and it is a white crystalline solid that is highly soluble in water. PP2AH is a derivative of aminopropiophenone, and it is used in a variety of biochemical and physiological experiments.
科学的研究の応用
Synthesis and Chemical Applications
- Phenyl-prop-2-ynyl-amine hydrochloride has been utilized in the synthesis of mixed secondary and tertiary amines, indicating its practical interest in organic chemistry. Some prop-2-ynyl amines are employed in cancer therapy (Chukhajian et al., 2020).
- The compound also finds applications in the synthesis of novel materials, such as the modification of poly vinyl alcohol/acrylic acid hydrogels through the condensation reaction with various amine compounds, including prop-2-ynyl amines. These modifications enhance the thermal stability and biological activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Biochemical Research and Drug Development
- Prop-2-ynyl amines have been utilized in the synthesis of monoamine oxidase inhibitors, which are critical in treating various psychiatric and neurological disorders. Compounds synthesized from benzylidene-prop-2-ynyl-amines showed promising inhibitory potency and selectivity (Jia et al., 2010).
- The compound has also been involved in the development of biodegradable polymers with excellent cell penetration and gene delivery properties, suggesting its potential in gene therapy and drug delivery systems (Zhang et al., 2012).
Material Science and Engineering
- In the field of material science, prop-2-ynyl amines have been utilized in the functionalization of polyesters through thiol-yne chemistry, leading to the design of degradable, cell-penetrating, and gene delivery dual-functional agents. This indicates the compound's utility in creating advanced materials for biomedical applications (Zhang et al., 2012).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that some prop-2-ynyl amines are used in cancer therapy , suggesting they may interact with targets relevant to cancer cell proliferation and survival.
Mode of Action
Given the structural similarity to phenylephrine, an alpha-1 adrenergic agonist , it might interact with similar targets, leading to vasoconstriction or other physiological changes.
Biochemical Pathways
As mentioned, prop-2-ynyl amines have been used in cancer therapy , implying they may affect pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology.
Result of Action
Given its potential use in cancer therapy , it might induce cell death, inhibit cell proliferation, or modulate other cellular processes in cancer cells.
生化学分析
Biochemical Properties
Phenyl-prop-2-ynyl-amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of mixed secondary and tertiary amines . It interacts with various enzymes and proteins, including those involved in the synthesis of methyl(prop-2-ynyl)amine and ethyl(prop-2-ynyl)amine . These interactions are crucial for the formation of specific amine compounds that have therapeutic potential.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. The compound has been shown to impact cellular metabolism, leading to changes in metabolic flux and metabolite levels . These effects are essential for understanding the compound’s role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound acts as a nucleophile in biochemical reactions, forming stable adducts with target molecules. This mechanism is vital for its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of phenylpropanoids and other organic compounds . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are essential for the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which are crucial for its biochemical activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function.
特性
IUPAC Name |
N-prop-2-ynylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,3-7,10H,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXNFUJUOVJANQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625473 |
Source


|
| Record name | N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18158-70-8 |
Source


|
| Record name | N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









